molecular formula C13H20O B14017446 2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol CAS No. 85710-00-5

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol

Cat. No.: B14017446
CAS No.: 85710-00-5
M. Wt: 192.30 g/mol
InChI Key: PRFKCKVBXADMCH-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol is an organic compound classified as an alkylated phenol. It is a colorless oil at room temperature and is known for its antioxidant properties. This compound is used in various industrial applications, including as a stabilizer for fuels and as an ultraviolet light absorber .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol can be synthesized through the alkylation of xylenol with isobutylene. The reaction typically involves the use of a solid acid catalyst, such as ZSM-5, under controlled temperature and pressure conditions. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and advanced separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can form stable phenoxyl radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol is unique due to its specific alkyl substituent, which imparts distinct physical and chemical properties. Its effectiveness as an ultraviolet light absorber and antioxidant makes it particularly valuable in industrial applications .

Properties

CAS No.

85710-00-5

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,4-dimethyl-6-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C13H20O/c1-6-13(4,5)11-8-9(2)7-10(3)12(11)14/h7-8,14H,6H2,1-5H3

InChI Key

PRFKCKVBXADMCH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=CC(=C1O)C)C

Origin of Product

United States

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